molecular formula C19H24N6O3 B2514407 N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide CAS No. 1014069-14-7

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide

Cat. No. B2514407
CAS RN: 1014069-14-7
M. Wt: 384.44
InChI Key: BDDCYBSYYYCVPF-UHFFFAOYSA-N
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Description

The compound "N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide" is a complex molecule that appears to be related to a family of heterocyclic compounds. These compounds are characterized by the presence of multiple rings, including pyrazole and pyrimidine, which are common in pharmaceutical chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of aminopyrazolopyrimidinone or cyanoacetamide derivatives with various aldehydes and malononitrile in the presence of a catalyst such as piperidine, as seen in the preparation of N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile derivatives . This suggests that the synthesis of the compound may also involve similar starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as the racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, features intramolecular hydrogen bonding and a geometry that is influenced by the presence of different functional groups and substituents . The structure of the compound is likely to exhibit similar intramolecular interactions, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

Compounds with pyrazolo[3,4-d]pyrimidin-4-ylacetamide and pyrimidinylacetamide structures are known to undergo rearrangements to form various imidazo and pyrazolo derivatives . These rearrangements are indicative of the reactivity of the nitrogen-containing rings in these molecules. The compound , with its pyrazolyl and pyrimidinyl moieties, may also be prone to similar rearrangements or other chemical reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide" are not detailed in the provided papers, related compounds typically exhibit properties influenced by their heterocyclic structures. These properties may include solubility in various solvents, melting points, and stability, which are critical for their potential application in pharmaceuticals .

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis of pyrazolo[3,4-d]pyrimidine analogues, including efforts to create potent antitumor agents. These studies involve complex synthetic pathways to yield compounds with potential therapeutic applications (Taylor & Patel, 1992).
  • The synthesis of novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored through cycloaddition reactions, showing the versatility of the core structure in generating diverse heterocyclic systems (Rahmouni et al., 2014).

Biological Activities

  • A range of pyrimidine and pyrazolo[1,5-a]pyrimidines derivatives have been synthesized and tested for their anti-tumor cytotoxic activity, indicating the potential of these compounds in cancer therapy (Ahmed et al., 2009).
  • Some derivatives have been evaluated for their antimicrobial and antifungal activities, providing insights into the potential use of these compounds in treating infectious diseases (Hossan et al., 2012).

Antitumor and Antimicrobial Evaluation

  • New derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and assessed for their in vitro antitumor activities against human breast adenocarcinoma cell lines, highlighting the potential for developing novel anticancer agents (El-Morsy et al., 2017).
  • The antimicrobial activity of some new heterocycles incorporating the antipyrine moiety, derived from cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, has been investigated, demonstrating the broad synthetic utility of these compounds (Bondock et al., 2008).

properties

IUPAC Name

N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-11-6-8-24(9-7-11)18(28)17(27)21-15-10-12(2)23-25(15)19-20-14-5-3-4-13(14)16(26)22-19/h10-11H,3-9H2,1-2H3,(H,21,27)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDCYBSYYYCVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NC2=CC(=NN2C3=NC4=C(CCC4)C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide

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